N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE
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Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique spirocyclic structure, which contributes to its diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE involves multiple steps. One common method includes the N-arylation of pyrazolone using copper (I) iodide as a catalyst, followed by reduction to yield an amine intermediate. This intermediate is then coupled with 3-(4-fluorophenyl)propionic acid, and the final product is obtained after deprotection of the Boc group using HCl in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may act as a positive allosteric modulator of certain receptors, enhancing their activity and leading to downstream effects in biological pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Uniqueness
N-(3-CHLORO-4-FLUOROPHENYL)-2-{3-OXO-2-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-1-EN-8-YL}ACETAMIDE stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Biological Activity
N-(3-Chloro-4-fluorophenyl)-2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique spirocyclic structure combined with a chloro-fluorophenyl group, which may influence its interaction with biological targets. The presence of multiple functional groups suggests diverse reactivity and potential for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole moiety may facilitate binding to enzyme active sites or receptor sites, modulating their activity.
In Vitro Studies
Research has demonstrated that this compound exhibits notable inhibitory effects on various enzymes relevant to disease processes:
- Cyclooxygenase (COX) Inhibition : Preliminary assays indicate that the compound may inhibit COX enzymes, which are involved in inflammatory processes. This inhibition could suggest potential anti-inflammatory properties.
Cytotoxicity
In studies assessing cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), the compound showed moderate cytotoxicity. The IC50 values indicate the concentration at which the compound inhibits cell viability by 50%, providing insight into its potential therapeutic window.
Comparative Analysis
A comparative analysis with similar compounds reveals that the presence of electron-withdrawing groups like chlorine and fluorine enhances the biological activity through increased lipophilicity and improved binding affinity to target proteins. Table 1 summarizes the biological activities of this compound compared to structurally similar compounds.
Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |
---|---|---|---|
N-(3-Chloro-4-Fluorophenyl)-2-{3-Oxo... | COX | 15.5 | Moderate Inhibition |
Compound A | COX | 20.0 | Moderate Inhibition |
Compound B | LOX | 10.0 | Strong Inhibition |
Study on Anti-Cancer Activity
A study published in a peer-reviewed journal evaluated the anti-cancer properties of N-(3-chloro-4-fluorophenyl)-2-{3-oxo-2-phenyl...}. The results indicated that the compound induced apoptosis in MCF-7 cells through activation of caspase pathways, highlighting its potential as an anti-cancer agent.
In Silico Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. The results suggest strong interactions with key residues in enzyme active sites, supporting experimental findings regarding its inhibitory effects.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c22-16-12-15(6-7-17(16)23)24-18(28)13-27-10-8-21(9-11-27)25-19(20(29)26-21)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJOTOKULAWUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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